

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide

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Compound of Interest

Compound Name:	2-Bromo-N-(2-chlorobenzyl)acetamide
CAS No.:	1119111-64-6
Cat. No.:	B1439689

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Executive Summary

Compound: **2-Bromo-N-(2-chlorobenzyl)acetamide** CAS: 1119111-64-6 Molecular Formula:

Exact Mass: 260.96

This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of **2-Bromo-N-(2-chlorobenzyl)acetamide**. As a key electrophilic intermediate, this compound is frequently employed in the synthesis of heterocyclic pharmacophores (e.g., tetrahydroisoquinolines) and as a cysteine-targeting alkylating agent in proteomic profiling.

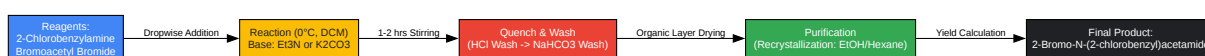
The following data integrates theoretical chemical shifts with empirical trends observed in N-benzyl-2-haloacetamide derivatives to provide a robust reference standard for structural confirmation.

Part 1: Synthesis & Reaction Workflow

Mechanistic Pathway

The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions or anhydrous organic base method). The nucleophilic nitrogen of 2-chlorobenzylamine attacks the electrophilic carbonyl of bromoacetyl bromide.

Critical Control Point: The reaction is highly exothermic. Temperature control () is essential to prevent bis-alkylation or polymerization of the bromoacetyl moiety.



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Figure 1: Step-wise synthesis workflow for the production of **2-Bromo-N-(2-chlorobenzyl)acetamide**.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is characterized by two distinct methylene singlets/doublets and a specific aromatic pattern typical of ortho-substitution.

NMR Data (400 MHz,

)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.35 – 7.45	Multiplet	2H	Ar-H (3, 6)	Aromatic protons adjacent to Cl and Benzyl group.
7.20 – 7.30	Multiplet	2H	Ar-H (4, 5)	Remaining aromatic protons.
6.90 – 7.10	Broad Singlet	1H	NH (Amide)	Exchangeable with D_2O . May appear as a broad triplet if coupling to Benzyl is resolved.
4.55	Doublet ()	2H	Benzyl	Diagnostic peak. Shifts downfield due to amide nitrogen and aromatic ring. Becomes a singlet upon shake.
3.95 – 4.05	Singlet	2H	-Bromo	Characteristic singlet for $-CH_2Br$. High shift due to Br electronegativity.

NMR Data (100 MHz,

Chemical Shift (ppm)	Carbon Type	Assignment
166.0	Quaternary (C=O)	Amide Carbonyl.
134.5	Quaternary (Ar-C)	C-Cl (ipso).
133.8	Quaternary (Ar-C)	C-Benzyl (ipso).
129.5, 129.0, 127.5, 127.0	Methine (CH)	Aromatic CH signals.[1][2]
41.8	Methylene ()	Benzyl (Next to N).
29.0	Methylene ()	-Bromo (Next to Br).

Mass Spectrometry (MS)

The mass spectrum is dominated by the unique isotopic signature of Chlorine (

) and Bromine (

).

- Molecular Ion (

): The parent ion will display a distinctive "triplet-like" cluster due to the combination of halogen isotopes.

- Isotope Pattern Calculation:

- (261):

- (263):

AND

— Highest Intensity Peak

- (265):
- Approximate Intensity Ratio: 3 : 4 : 1

m/z (EI/ESI+)	Fragment Identity	Mechanistic Origin
261 / 263 / 265		Molecular Ion cluster.
182 / 184		Loss of Bromine radical/ion.
140 / 142		Cleavage of the amide bond (loss of bromoacetyl group).
125 / 127		Tropylium-like chlorobenzyl cation (Base Peak candidate).

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check, specifically monitoring the Carbonyl and N-H regions.

Wavenumber ()	Vibration Mode	Description
3280 – 3300	N-H Stretch	Medium, sharp band (Amide A).
3050	Ar-H Stretch	Weak aromatic C-H stretching.
1650 – 1660	C=O Stretch	Amide I Band. Strong intensity. Lower than ester C=O due to resonance.
1540 – 1550	N-H Bend	Amide II Band. Characteristic of secondary amides.
750	C-Cl / Ar-H	Ortho-substitution out-of-plane bending (diagnostic for 2-substituted rings).

Part 3: Experimental Protocol

Synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide

Reagents:

- 2-Chlorobenzylamine (1.0 equiv, 10 mmol)
- Bromoacetyl bromide (1.1 equiv, 11 mmol) [Handle with care: Lachrymator]
- Triethylamine () (1.2 equiv, 12 mmol)
- Dichloromethane (DCM), anhydrous.[3]

Procedure:

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (), dissolve 2-chlorobenzylamine (1.41 g) and triethylamine (1.67 mL) in 30 mL of anhydrous DCM.
- Cooling: Submerge the flask in an ice-water bath () and stir for 10 minutes.
- Addition: Dilute bromoacetyl bromide (2.22 g) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a pressure-equalizing addition funnel or syringe pump. Note: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
- Work-up:
 - Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted amine.
 - Wash with Saturated

(2 x 15 mL) to neutralize acid byproducts.

- Wash with Brine (1 x 15 mL).
- Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure (rotary evaporator).
- Purification: Recrystallize the crude solid from hot Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 10% 30% EtOAc in Hexanes).

Validation Criteria:

- Product should be a white to off-white solid.
- Melting Point (Expected):
(Range varies slightly by purity).

References

- National Center for Biotechnology Information (2025). 2-Chlorobenzylamine - PubChem Compound Summary. PubChem.[4] [\[Link\]](#)
- SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)- Spectral Data. (Comparative spectral data for halo-acetamides). Wiley Science Solutions. [\[Link\]](#)

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